molecular formula C8H11NO2 B15253209 2-(Ethylamino)-1-(furan-2-yl)ethan-1-one

2-(Ethylamino)-1-(furan-2-yl)ethan-1-one

Cat. No.: B15253209
M. Wt: 153.18 g/mol
InChI Key: VFPOTPJRANVGJA-UHFFFAOYSA-N
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Description

2-(Ethylamino)-1-(furan-2-yl)ethan-1-one is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring, which is a five-membered ring containing one oxygen atom and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-1-(furan-2-yl)ethan-1-one typically involves the reaction of furan-2-carbaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-1-(furan-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the furan ring.

Scientific Research Applications

2-(Ethylamino)-1-(furan-2-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-1-(furan-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylamino)-1-(furan-2-yl)ethan-1-one: Similar structure but with a methyl group instead of an ethyl group.

    2-(Propylamino)-1-(furan-2-yl)ethan-1-one: Similar structure but with a propyl group instead of an ethyl group.

    2-(Butylamino)-1-(furan-2-yl)ethan-1-one: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness

2-(Ethylamino)-1-(furan-2-yl)ethan-1-one is unique due to its specific ethylamino substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-(ethylamino)-1-(furan-2-yl)ethanone

InChI

InChI=1S/C8H11NO2/c1-2-9-6-7(10)8-4-3-5-11-8/h3-5,9H,2,6H2,1H3

InChI Key

VFPOTPJRANVGJA-UHFFFAOYSA-N

Canonical SMILES

CCNCC(=O)C1=CC=CO1

Origin of Product

United States

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